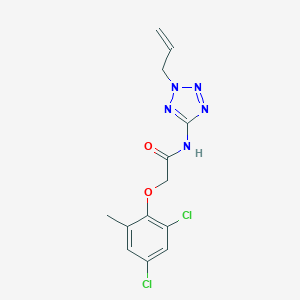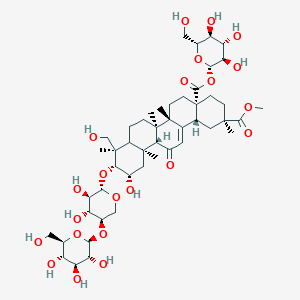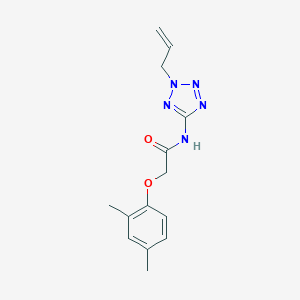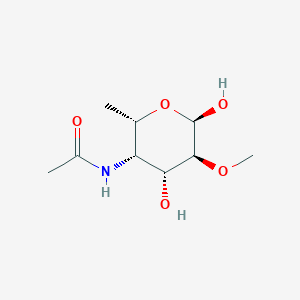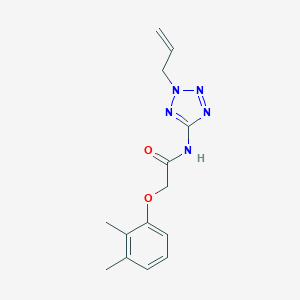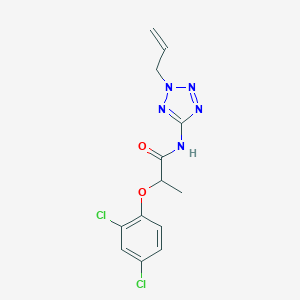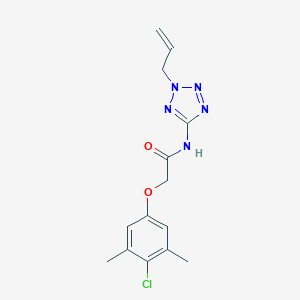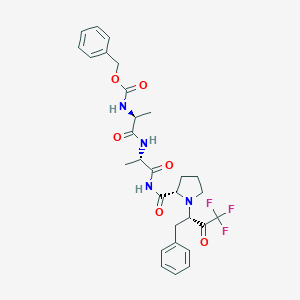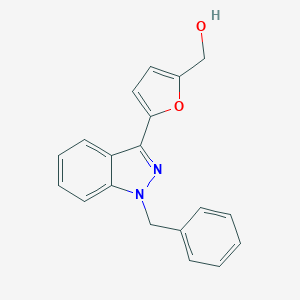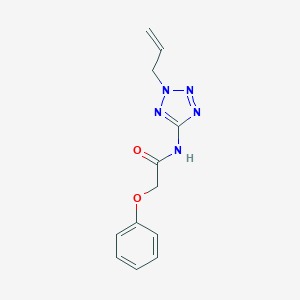
N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide, also known as ATA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. ATA belongs to the class of tetrazole-based compounds and is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide is not fully understood, but it is known to act on various molecular targets, including the NF-κB pathway, ROS production, and cell cycle regulation. N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide has been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammation and cell survival. N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide also reduces ROS production, which is involved in the pathogenesis of various diseases, including cancer and cardiovascular diseases. N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide has been shown to arrest the cell cycle at the G2/M phase, which may contribute to its anticancer activity.
Efectos Bioquímicos Y Fisiológicos
N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide has been shown to reduce oxidative stress and inflammation in various cell types, including cancer cells, endothelial cells, and neurons. N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide also exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide is stable under various storage conditions and is soluble in various solvents, which makes it easy to handle in lab experiments. N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide also exhibits low toxicity, which makes it a suitable candidate for in vitro and in vivo studies. However, N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide has some limitations for lab experiments, including its limited availability, high cost, and lack of standardized protocols for its use.
Direcciones Futuras
There are several future directions for N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide research, including the development of novel N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide derivatives with improved efficacy and reduced toxicity. The use of N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide in combination with other drugs for the treatment of various diseases is also an area of interest. The development of standardized protocols for the use of N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide in lab experiments and clinical trials is also needed. Furthermore, the elucidation of the molecular targets and signaling pathways involved in the mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide is an area of ongoing research.
Métodos De Síntesis
N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide can be synthesized using various methods, including the reaction of phenoxyacetic acid with allylamine, followed by reaction with hydrazine hydrate and sodium nitrite. Another method involves the reaction of 2-phenoxyacetic acid with hydrazine hydrate and sodium nitrite, followed by reaction with allyl bromide. The purity and yield of N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide can be improved through various purification methods, including recrystallization, column chromatography, and HPLC.
Aplicaciones Científicas De Investigación
N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, cardiovascular diseases, and neurological disorders. N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide also exhibits anti-inflammatory activity by suppressing the production of inflammatory cytokines and inhibiting the activation of NF-κB. In addition, N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart. N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide also exhibits neuroprotective activity by reducing oxidative stress and inflammation in the brain.
Propiedades
Nombre del producto |
N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide |
|---|---|
Fórmula molecular |
C12H13N5O2 |
Peso molecular |
259.26 g/mol |
Nombre IUPAC |
2-phenoxy-N-(2-prop-2-enyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C12H13N5O2/c1-2-8-17-15-12(14-16-17)13-11(18)9-19-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,13,15,18) |
Clave InChI |
AAMGCISFLBHRAR-UHFFFAOYSA-N |
SMILES |
C=CCN1N=C(N=N1)NC(=O)COC2=CC=CC=C2 |
SMILES canónico |
C=CCN1N=C(N=N1)NC(=O)COC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B235152.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B235160.png)
![Tert-butyl [(1S,2S)-1-benzyl-2,3-dihydroxypropyl]carbamate](/img/structure/B235168.png)
![2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide](/img/structure/B235169.png)
